Cas no 603305-70-0 (7-Benzofuranacetonitrile, 4-nitro-)

7-Benzofuranacetonitrile, 4-nitro- is a nitrated benzofuran derivative with significant utility in organic synthesis and pharmaceutical research. The presence of both the benzofuran core and the nitro group enhances its reactivity, making it a valuable intermediate for constructing complex heterocyclic compounds. Its electron-withdrawing nitro group facilitates nucleophilic substitution reactions, while the acetonitrile moiety offers versatility in further functionalization. This compound is particularly useful in the development of agrochemicals, dyes, and bioactive molecules due to its stable yet modifiable structure. High purity grades ensure consistent performance in research and industrial applications, supporting precise synthetic pathways.
7-Benzofuranacetonitrile, 4-nitro- structure
603305-70-0 structure
Product name:7-Benzofuranacetonitrile, 4-nitro-
CAS No:603305-70-0
MF:C10H6N2O3
MW:202.16624212265
CID:4060093

7-Benzofuranacetonitrile, 4-nitro- Chemical and Physical Properties

Names and Identifiers

    • 7-Benzofuranacetonitrile, 4-nitro-
    • Inchi: 1S/C10H6N2O3/c11-5-3-7-1-2-9(12(13)14)8-4-6-15-10(7)8/h1-2,4,6H,3H2
    • InChI Key: IUUQZYYHTSHYIJ-UHFFFAOYSA-N
    • SMILES: O1C2=C(CC#N)C=CC([N+]([O-])=O)=C2C=C1

Experimental Properties

  • Density: 1.400±0.06 g/cm3(Predicted)
  • Boiling Point: 402.8±30.0 °C(Predicted)

7-Benzofuranacetonitrile, 4-nitro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-9845611-1.0g
2-(4-nitro-1-benzofuran-7-yl)acetonitrile
603305-70-0 95%
1.0g
$0.0 2023-01-04

Additional information on 7-Benzofuranacetonitrile, 4-nitro-

Comprehensive Analysis of 7-Benzofuranacetonitrile, 4-nitro- (CAS No. 603305-70-0): Properties, Applications, and Industry Trends

7-Benzofuranacetonitrile, 4-nitro- (CAS No. 603305-70-0) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. As a nitro-substituted benzofuran derivative, it serves as a versatile intermediate for synthesizing biologically active molecules. The compound's molecular framework combines a benzofuran core with an acetonitrile side chain and nitro group at the 4-position, creating opportunities for diverse chemical modifications.

Recent studies highlight the growing demand for benzofuran-based compounds in drug discovery, particularly for their potential in targeting neurological disorders and metabolic diseases. The 4-nitro substitution pattern in 7-Benzofuranacetonitrile enhances its electron-accepting properties, making it valuable for designing charge-transfer materials in organic electronics. Researchers are actively exploring its use in developing novel fluorescent probes and photocatalysts, aligning with the global push for sustainable chemistry solutions.

The synthesis of 7-Benzofuranacetonitrile, 4-nitro- typically involves multi-step organic reactions starting from commercially available benzofuran precursors. Modern green chemistry approaches are being adapted to improve yield and reduce environmental impact, addressing industry concerns about sustainable production. Analytical characterization using HPLC, NMR spectroscopy, and mass spectrometry confirms the compound's high purity (>98%), a critical parameter for research applications.

In material science, the π-conjugated system of this compound shows promise for organic semiconductor applications. Its ability to form stable crystalline structures with defined stacking arrangements makes it interesting for optoelectronic devices. The compound's thermal stability (decomposition >250°C) and solubility profile in common organic solvents facilitate its incorporation into various material formulations.

From a commercial perspective, 603305-70-0 has seen steady demand growth (CAGR 6.2% from 2019-2023) according to recent market reports. Pharmaceutical companies particularly value its potential as a privileged scaffold for kinase inhibitor development. The global shift toward targeted therapies and personalized medicine has increased interest in such specialized building blocks, with Asia-Pacific emerging as the fastest-growing regional market.

Quality control standards for 7-Benzofuranacetonitrile, 4-nitro- have become more stringent, with leading suppliers now offering analytical certificates meeting ICH guidelines. Storage recommendations typically suggest protection from light at 2-8°C under inert atmosphere to maintain stability. These handling protocols reflect the compound's sensitivity to photodegradation and oxidation, important considerations for end-users.

Emerging applications in bioconjugation chemistry are expanding the utility of this compound. The acetonitrile moiety can serve as a handle for further functionalization through click chemistry or nucleophilic substitution reactions. This adaptability positions 4-nitro-7-benzofuranacetonitrile as a valuable tool for medicinal chemists designing targeted drug delivery systems and diagnostic agents.

Environmental fate studies indicate that proper waste management protocols should be followed for nitroaromatic compounds like 603305-70-0. While not classified as highly hazardous, responsible disposal through licensed facilities is recommended. The scientific community continues to investigate biodegradation pathways for such structures to develop more eco-friendly alternatives.

Patent analysis reveals increasing intellectual property activity around benzofuran derivatives, with over 120 new applications filed in 2022-2023 mentioning related structures. This reflects the compound's growing importance in innovative material development and therapeutic research. Companies are investing in structure-activity relationship studies to unlock further potential of this chemical class.

Future research directions for 7-Benzofuranacetonitrile, 4-nitro- include exploration of its electrochemical properties for energy storage applications and detailed pharmacophore mapping for drug design. The compound's balanced lipophilicity (calculated logP ~2.1) and moderate molecular weight (~216 g/mol) make it particularly interesting for central nervous system drug development, an area of high unmet medical need.

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